4',4''(5'')-Divaleryldibenzo-18-crown-6
Overview
Description
4’,4’‘(5’‘)-Divaleryldibenzo-18-crown-6 is a synthetic organic compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 allows it to form stable complexes with various cations, making it useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 typically involves the reaction of dibenzo-18-crown-6 with valeryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the valeryl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The valeryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst to facilitate the transfer of ions between different phases.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The mechanism of action of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 involves the formation of stable complexes with cations through coordination bonds. The oxygen atoms in the ether groups act as electron donors, binding to the cation and stabilizing it within the ring structure. This complexation can facilitate various chemical reactions and processes, such as ion transport and separation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-18-crown-6: Lacks the valeryl groups, making it less hydrophobic and less selective for certain cations.
4’,4’‘(5’')-Diacetyl-dibenzo-18-crown-6: Contains acetyl groups instead of valeryl groups, which may affect its complexation properties and solubility.
Uniqueness
4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 is unique due to the presence of valeryl groups, which enhance its hydrophobicity and selectivity for specific cations. This makes it particularly useful in applications where selective ion binding and transport are required.
Properties
IUPAC Name |
1-(24-pentanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFZHSMTSMJDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370185 | |
Record name | ZINC04284025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74966-25-9 | |
Record name | ZINC04284025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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